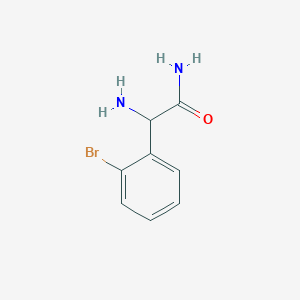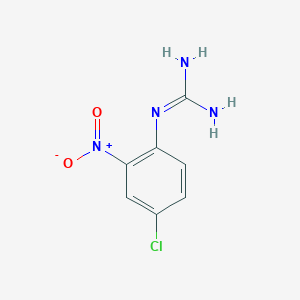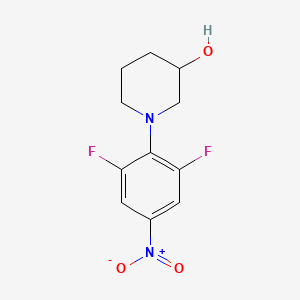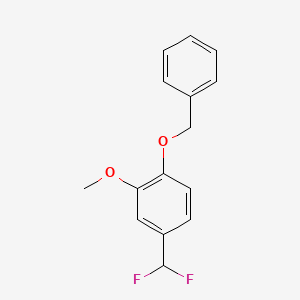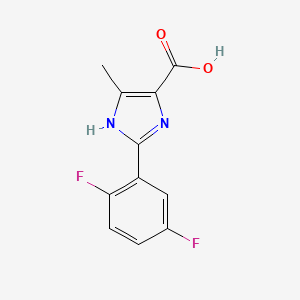![molecular formula C16H10Cl5O6P B13692476 Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)
Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a perchlorophenyl group and a phosphonooxyphenyl group connected by a butenoate linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Perchlorophenyl Group: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at specific positions.
Formation of the Phosphonooxyphenyl Group:
Coupling of the Two Groups: The final step involves the coupling of the perchlorophenyl and phosphonooxyphenyl groups through a butenoate linkage, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for cross-coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound. Substitution reactions may result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions of phosphonooxy groups with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate involves its interaction with specific molecular targets and pathways. The phosphonooxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate can be compared with other similar compounds, such as:
Phenylphosphoric Acid: This compound contains a phosphonooxy group but lacks the perchlorophenyl and butenoate linkages.
Perchlorophenyl Derivatives: These compounds contain the perchlorophenyl group but may have different functional groups attached.
Butenoate Derivatives: These compounds contain the butenoate linkage but may have different substituents on the phenyl rings.
Eigenschaften
Molekularformel |
C16H10Cl5O6P |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl) 3-(4-phosphonooxyphenyl)but-2-enoate |
InChI |
InChI=1S/C16H10Cl5O6P/c1-7(8-2-4-9(5-3-8)27-28(23,24)25)6-10(22)26-16-14(20)12(18)11(17)13(19)15(16)21/h2-6H,1H3,(H2,23,24,25) |
InChI-Schlüssel |
VAWONJKNYLCABK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=CC=C(C=C2)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-[4-[6-[(4-Chloro-2-fluorobenzyl)oxy]-2-pyridyl]-3-fluorobenzyl]-1-(oxetan-2-ylmethyl)benzimidazole-6-carboxylic Acid](/img/structure/B13692397.png)
![3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)
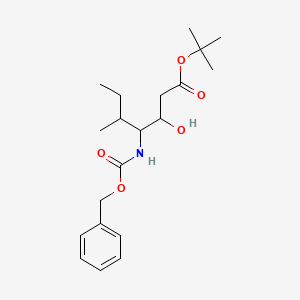
![4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)
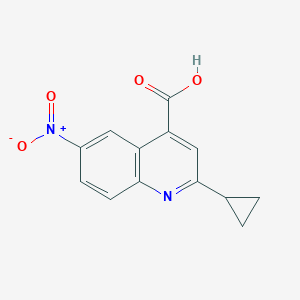
![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)
